molecular formula C14H13F3N2OS B13584171 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine

4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine

Cat. No.: B13584171
M. Wt: 314.33 g/mol
InChI Key: KZHRDJURFMRUCM-UHFFFAOYSA-N
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Description

4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the morpholine moiety. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine is unique due to the presence of the morpholine moiety, which imparts additional chemical stability and enhances its solubility in various solvents. This makes it more versatile in different applications compared to its similar compounds .

Properties

Molecular Formula

C14H13F3N2OS

Molecular Weight

314.33 g/mol

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]morpholine

InChI

InChI=1S/C14H13F3N2OS/c15-14(16,17)11-3-1-2-10(8-11)12-9-21-13(18-12)19-4-6-20-7-5-19/h1-3,8-9H,4-7H2

InChI Key

KZHRDJURFMRUCM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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